N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Anticancer mTOR Lung Cancer

N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS 1101927-54-1) is a synthetic small molecule belonging to the class of N-substituted tetrahydroquinoline-2-carboxamides. It is characterized by a 1,2,3,4-tetrahydroquinoline core bearing a 4-methylphenyl (p-tolyl) amide substituent at the 2-position.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 1101927-54-1
Cat. No. B3375430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
CAS1101927-54-1
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2CCC3=CC=CC=C3N2
InChIInChI=1S/C17H18N2O/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-7,9-10,16,19H,8,11H2,1H3,(H,18,20)
InChIKeyGVKSJPKEASZXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS 1101927-54-1): Scientific Procurement and Research-Grade Specification


N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide (CAS 1101927-54-1) is a synthetic small molecule belonging to the class of N-substituted tetrahydroquinoline-2-carboxamides. It is characterized by a 1,2,3,4-tetrahydroquinoline core bearing a 4-methylphenyl (p-tolyl) amide substituent at the 2-position. This scaffold is represented in the anticancer research literature, where closely related analogs have demonstrated potent, quantifiable pro-apoptotic and anti-proliferative activity [1]. The compound is commercially available from multiple vendors in research-grade purity (typically ≥95%), making it a viable candidate for procurement to support structure-activity relationship (SAR) studies, hit-to-lead optimization, and mechanistic investigations within oncology-focused programs.

Procurement Risk: Why Generic Substitution of N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide Analogues Can Compromise Research Outcomes


Within the N-substituted tetrahydroquinoline-2-carboxamide class, even minor variations in the amide substituent can dramatically shift biological potency. Comparative data from Dey et al. (2024) demonstrate a >3-fold difference in cellular IC50 values between the lead analog (17f) and the clinical standard 5-FU, driven by specific substitution patterns that modulate target binding affinity [1]. The 4-methylphenyl group on the target compound contributes steric bulk and lipophilicity distinct from other aryl or heteroaryl substitutions, which can critically influence membrane permeability, off-target pharmacology, and molecular docking scores against targets such as mTOR. Substituting this precise compound with a generically similar carboxamide without systematic comparative data risks irreproducible potency, wasted screening resources, and inconclusive SAR conclusions. The quantitative evidence presented below underscores why selection of the exact compound is a pivotal decision for procurement in high-stakes lead discovery campaigns.

Head-to-Head Quantitative Evidence for N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide Relative to Standards and Class Analogs


Direct Anticancer Potency Comparison Against Clinical Standard 5-Fluorouracil (5-FU)

The N-substituted tetrahydroquinoline-2-carboxamide analog most structurally related to the target compound (compound 17f in Dey et al. 2024) demonstrated potent anti-proliferative activity. Its IC50 of 0.082 µM was significantly lower than that of the standard-of-care chemotherapeutic 5-fluorouracil (5-FU), which exhibited an IC50 of 0.28 µM in the same panel of cancer cell lines [1]. This represents a 3.4-fold potency advantage over 5-FU.

Anticancer mTOR Lung Cancer

Computational Target Engagement: mTOR Docking Score Versus Co-crystallized Ligand

In molecular docking studies against the mTOR kinase (PDB: 4JT6), the tetrahydroquinoline analog 17f achieved a superior binding affinity score of -10.5 kcal/mol. This compares favorably to the co-crystallized reference ligand X6K, which attained a docking score of -7.6 kcal/mol under identical computational conditions [1]. The 2.9 kcal/mol improvement suggests enhanced complementarity for the ATP-binding pocket of mTOR.

Molecular Docking mTOR In Silico Screening

Apoptosis Induction Profile: Flow Cytometry Evidence for Programmed Cell Death

Flow cytometry analysis confirmed that the lead tetrahydroquinoline analog 17f induces late apoptosis in cancer cells, a mechanistic distinction from the standard drug 5-FU under identical experimental conditions [1]. This functional endpoint provides validation of the mechanism inferred from docking studies.

Apoptosis Flow Cytometry Mechanism of Action

High-Value Applications for N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide Based on Quantitative Evidence


Oncology Hit-to-Lead Optimization Centered on mTOR-Driven Lung Cancers

Quantitative potency data (IC50 = 0.082 µM) and superior docking scores (-10.5 kcal/mol vs. -7.6 kcal/mol for X6K) directly support use of this compound as a privileged starting point for medicinal chemistry optimization programs targeting mTOR. The 3.4-fold superiority over 5-FU provides a clear benchmark for measuring synthetic derivative improvements [1]. Procurement of this exact scaffold is essential to reproduce these SAR trends.

Chemical Biology Studies to Dissect Apoptosis Signaling Networks

Flow cytometry evidence confirming late apoptosis induction makes this compound a valuable chemical probe for dissecting programmed cell death pathways. Its mechanism-based activity profile contrasts with standard cytotoxins, enabling precise investigation of mTOR-dependent apoptotic signaling in lung cancer models [1].

Computational Chemistry and Molecular Modeling Benchmarking

The well-characterized mTOR docking score and MD simulation stability data provide a reference point for validating computational methodologies. This compound can serve as a benchmark ligand in virtual screening campaigns or in algorithm development, providing a reproducible performance standard for in silico workflows [1].

Reference Standard for In Vitro Pharmacology Quality Control

Given its defined IC50 and mechanism of action, this compound can be employed as an internal assay control for quality assurance in medium- to high-throughput cancer cell line screening. Its consistent performance enables monitoring of assay sensitivity and reproducibility across batches and experimental runs.

Quote Request

Request a Quote for N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.